N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- is a complex organic compound belonging to the ergoline family. Its molecular formula is , and it has a molecular weight of approximately 451.6 g/mol . This compound is recognized as an impurity of cabergoline, a medication primarily used to treat conditions associated with high levels of the hormone prolactin, such as prolactinomas and Parkinson's disease .
The compound is classified under the category of ergoline derivatives, which are characterized by their bicyclic structure and are often associated with pharmacological activity. It is specifically noted as an impurity in the synthesis of cabergoline, making it relevant in pharmaceutical contexts where purity and composition are critical .
The synthesis of N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide typically involves several steps that include the modification of ergoline derivatives. The process often begins with the base ergoline structure, which undergoes functionalization at specific positions to introduce the dimethylamino propyl group and the propenyl substituent.
The molecular structure of N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide features:
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its spatial configuration and potential interactions with biological targets .
N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide can participate in various chemical reactions typical for amides and amines:
These reactions are significant for modifying the compound’s properties or synthesizing related compounds with altered biological activities.
The mechanism of action for N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide is not fully elucidated but is likely similar to that of cabergoline. It is believed to act as a dopamine receptor agonist, particularly at D2 receptors, influencing neurotransmitter release and modulating various physiological processes related to dopamine signaling.
Studies indicate that compounds within this class exhibit varying affinities for dopamine receptors, which can be quantitatively assessed through binding assays.
Relevant data can be obtained from chemical databases such as PubChem or other analytical resources .
N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide serves primarily as a reference compound in pharmaceutical research, particularly in studies focused on dopamine receptor interactions. Its role as an impurity in cabergoline formulations necessitates analytical investigations to ensure drug safety and efficacy.
The compound N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8β)- features a stereochemically complex ergoline backbone with defined chiral centers. Its systematic IUPAC name is:(6aR,9R,10aR)-N9-[3-(Dimethylamino)propyl]-N4-ethyl-7-(prop-2-enyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide [1] .
The stereochemistry is absolute, with three defined stereocenters at positions 6aR, 9R, and 10aR. This configuration is critical for molecular recognition and biological activity. The ergoline core incorporates an indolo[4,3-fg]quinoline system, with substitutions at N6 (2-propenyl group), C1-carboxamide (ethylamide), and C8-carboxamide (3-(dimethylamino)propylamide). The (8β) designation specifies the beta-orientation of the C8 substituent relative to the ergoline scaffold [1] [5].
Structural validation is confirmed through spectroscopic identifiers:
CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)NCCCN(C)C)C4=CC=CC1=C24
[1] IRQIOIBAVPLXLF-KJXAQDMKSA-N
[1] These notations encode the complete stereochemical and bonding information, enabling precise computational and experimental reconstruction.
This compound is registered under CAS 166533-36-4, which serves as its universal identifier in chemical databases and regulatory documents [1] . It is formally recognized in pharmacopeial monographs as an impurity of cabergoline, a dopamine agonist drug.
Pharmacopeial synonyms include:
Table 1: Regulatory Synonyms and Sources
Synonym | Pharmacopeia | Source |
---|---|---|
Cabergoline EP Impurity B | European Pharmacopoeia (EP) | [5] |
Cabergoline Related Compound B | US Pharmacopeia (USP) | [1] [5] |
(8β)-N8-[3-(Dimethylamino)propyl]-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide | Chemical nomenclature | [1] |
Additional systematic variants are documented, such as ERGOLINE-1,8-DICARBOXAMIDE, N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-6-(2-PROPENYL)-, (8β)-, reinforcing its role as a key analytical reference standard [1] [5].
The molecular formula C₂₆H₃₇N₅O₂ and a molecular weight of 451.6043 g/mol define this compound’s chemical composition [1] [6] . Its structure features two carboxamide groups at positions 1 and 8, a 3-(dimethylamino)propyl chain, an ethyl group, and an allyl (2-propenyl) substituent on the ergoline core.
Table 2: Molecular Comparison with Cabergoline Impurities
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
---|---|---|---|
N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8β)- | C₂₆H₃₇N₅O₂ | 451.60 | Parent structure |
Cabergoline Impurity C | C₂₉H₄₂N₆O₃ | 522.68 | Additional ethylcarbamoyl group at N8-carboxamide [3] [4] |
The mass difference of 71.08 g/mol between this compound and Cabergoline Impurity C (C₂₉H₄₂N₆O₃) arises from Impurity C’s N-ethylcarbamoyl modification on the dimethylaminopropylamino group [3] [4]. This illustrates how minor functionalization significantly alters molecular weight.
The formula C₂₆H₃₇N₅O₂ also distinguishes it from simpler ergoline carboxamides, such as the mono-substituted derivative N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide (C₂₃H₃₂N₄O, MW 380.53 g/mol) [2]. The N1-ethylcarboxamide moiety here adds C₂H₅NO (59.07 g/mol), highlighting how substitutions expand the ergoline framework.
Table 3: Comprehensive Nomenclature for N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8β)-
Nomenclature Type | Name |
---|---|
Systematic IUPAC | (6aR,9R,10aR)-N9-[3-(Dimethylamino)propyl]-N4-ethyl-7-(prop-2-enyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide |
European Pharmacopoeia | Cabergoline EP Impurity B |
US Pharmacopoeia | Cabergoline Related Compound B |
Chemical Synonyms | (8β)-N8-[3-(Dimethylamino)propyl]-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide; N8-Desethylcarbamoyl-N1-ethylcarbamoyl Cabergoline |
CAS Registry | 166533-36-4 |
This compound’s chemical identity is firmly established through convergent nomenclature systems, crystallographic descriptors, and regulatory designations, ensuring unambiguous communication across scientific and regulatory domains.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0